molecular formula C13H19NO3 B13251479 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Cat. No.: B13251479
M. Wt: 237.29 g/mol
InChI Key: NEMILAVSJGVYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is an organic compound with a complex structure that includes a methoxy group, a phenol group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxy and amino groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C13H19NO3/c1-16-12-6-2-4-10(13(12)15)8-14-9-11-5-3-7-17-11/h2,4,6,11,14-15H,3,5,7-9H2,1H3

InChI Key

NEMILAVSJGVYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.